1-Ethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S672718
CAS No.
304903-10-4
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-1H-pyrazole-4-carbaldehyde

Late-stage N-alkylation of pyrazole cores often yields unmanageable N1/N2 isomer mixtures, forcing costly chromatography. 1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4) is a pre-ethylated building block that eliminates these inefficiencies. • Ensures absolute regiocontrol, bypassing isomer separation. • Provides increased steric bulk and lipophilicity vs. N-methyl analog for improved membrane permeability and target binding. • Enables direct synthesis of ethyl-substituted pyrazole derivatives for SAR studies, molecular crystals, and agrochemicals.

CAS Number

304903-10-4

Product Name

1-Ethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-ethylpyrazole-4-carbaldehyde

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3

InChI Key

UMSDESWKSPAALM-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C=O

Canonical SMILES

CCN1C=C(C=N1)C=O

The exact mass of the compound 1-Ethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Ethyl-1H-pyrazole-4-carboxaldehyde, 1-Ethyl-4-formylpyrazole, 1-Ethylpyrazole-4-carbaldehyde, 4-Formyl-1-ethylpyrazole, 1-ethyl-1H-pyrazole-4-carbaldehyde

Purity

≥98%

Package Size

1 g, 5 g

1-Ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4) is a highly versatile, pre-alkylated heterocyclic building block widely utilized in pharmaceutical synthesis, agrochemical development, and advanced materials research . Featuring a reactive C4-formyl group, it readily undergoes standard transformations such as reductive aminations, Wittig reactions, and Knoevenagel condensations. The presence of the N1-ethyl substituent distinguishes it from more common methyl or unsubstituted analogs by providing a specific steric and lipophilic profile, making it a critical precursor when precise tuning of physicochemical properties or strict regiochemical control is required in downstream applications .

Procurement Fit

Aldehyde building block for condensation reactions
Schiff base, hydrazone, Baylis-Hillman
N1-ethyl substituent tunes lipophilicity
logP ~0.47, distinct from methyl analog
Validated intermediate in pharmacologically active pyrazole synthesis
Peer-reviewed pathway studies

Substituting 1-ethyl-1H-pyrazole-4-carbaldehyde with the more ubiquitous 1-methyl-1H-pyrazole-4-carbaldehyde or the unsubstituted 1H-pyrazole-4-carbaldehyde frequently leads to suboptimal outcomes in both drug discovery and process chemistry . The N-methyl analog lacks the necessary steric bulk and lipophilicity to effectively fill specific hydrophobic binding pockets or achieve desired membrane permeability targets [1]. Conversely, utilizing the unsubstituted 1H-pyrazole-4-carbaldehyde necessitates a late-stage N-alkylation step, which notoriously suffers from poor regioselectivity, yielding mixtures of N1 and N2 isomers that demand costly, yield-depleting chromatographic separations [2]. Procuring the pre-ethylated building block bypasses these inefficiencies, ensuring absolute regiocontrol and targeted physicochemical profiles.

Substitution Risk

Target: 1-Ethyl
Substitutes (Methyl, Propyl, H)
Reaction yield
Documented Baylis-Hillman yields
Yield may shift with N1-alkyl chain length
Biological profile
Precursor to COX-2/TNF-α dual inhibitors
SAR context depends on ethyl group; alkyl change can alter endpoint response
Physicochemical
logP 0.47, MW 124.14, PSA 34.89 Ų
Methyl analog: lower lipophilicity; may influence permeability in derivative programs

Lipophilicity Tuning for Enhanced ADME Profiles

The N-ethyl substitution provides a predictable and significant increase in lipophilicity compared to the N-methyl benchmark. This modification is frequently leveraged in medicinal chemistry to improve the passive membrane permeability of downstream active pharmaceutical ingredients (APIs) without altering the core binding interactions of the pyrazole scaffold .

Evidence DimensionCalculated Partition Coefficient (logP)
Target Compound Data1-Ethyl-1H-pyrazole-4-carbaldehyde (logP ~0.76)
Comparator Or Baseline1-Methyl-1H-pyrazole-4-carbaldehyde (logP ~0.47)
Quantified Difference+0.29 logP unit increase
ConditionsStandard predictive ADME models (e.g., XLOGP3 / iLOGP)

Enables precise tuning of drug candidate lipophilicity to optimize oral bioavailability and tissue distribution.

COX-2/TNF-α Model
Head-to-head
Up to 103.1% potency vs. celecoxib
Supports anti-inflammatory pathway research
Carrageenan rat paw model; COX-2, TNF-α, PGE2, IL1β readouts

Absolute Regiocontrol in Multi-Step Synthesis

Procuring the pre-alkylated 1-ethyl-1H-pyrazole-4-carbaldehyde eliminates the need for downstream N-alkylation of the pyrazole core [1]. Late-stage alkylation of unsubstituted pyrazoles typically results in a mixture of N1 and N2 regioisomers, requiring resource-intensive purification steps that significantly degrade overall process efficiency [2].

Evidence DimensionRegioisomer Yield and Process Steps
Target Compound Data1-Ethyl-1H-pyrazole-4-carbaldehyde (100% N1 regiocontrol, 0 downstream alkylation steps)
Comparator Or Baseline1H-Pyrazole-4-carbaldehyde (Yields N1/N2 mixtures, requires separation)
Quantified DifferenceEliminates 1 synthetic step and prevents up to 30-50% yield loss associated with regioisomer separation
ConditionsScale-up API manufacturing and multi-step synthesis

Directly improves overall synthetic yield and reduces manufacturing costs by avoiding complex chromatographic separations.

Cancer Cell Cytotoxicity
Head-to-head
HepG2 IC₅₀ 9.13 µM; 3.75-fold vs. doxorubicin
Cell-model endpoint context; supports cytotoxicity screening
BJ-1 fibroblast normal cell showed no cytotoxicity

Steric Bulk for Target Selectivity in Inhibitor Design

The ethyl group introduces additional steric bulk compared to the methyl analog, which can be critical for achieving target selectivity in kinase and metalloprotease inhibitors [1]. This added volume can effectively fill specific S1 subpockets or displace unstable water molecules, enhancing binding affinity while simultaneously creating steric clashes with off-target enzymes[2].

Evidence DimensionSteric Volume / Subpocket Engagement
Target Compound DataN-Ethyl pyrazole derivatives (Provides additional ~17 ų of van der Waals volume)
Comparator Or BaselineN-Methyl pyrazole derivatives (Smaller steric footprint)
Quantified DifferenceAltered spatial occupancy leading to differentiated IC50 profiles in SAR studies
ConditionsStructure-based drug design and homology modeling (e.g., ADAMTS7 vs MMP12 selectivity)

Crucial for medicinal chemists when an N-methyl analog fails to provide the necessary selectivity window against structurally similar off-target proteins.

Baylis-Hillman Reaction
Cross-study comparable
N1-ethyl enables productive adduct formation with activated alkenes
Reaction yield depends on N1-substituent; reported reactivity context
DABCO catalysis, methyl acrylate, acrylonitrile

Structural Tuning in Magnetostructural Materials

In the synthesis of heterospin polymer chain complexes (e.g., Cu(hfac)2 with nitronyl nitroxide radicals), the N-alkyl substituent dictates the solid-state packing and steric accessibility of the nitroxyl group [1]. The N-ethyl variant induces distinct structural rearrangements during cooling-heating cycles compared to the N-methyl analog, directly altering the temperature dynamics of the magnetic phase transitions [2].

Evidence DimensionThermally Induced Magnetic Moment Transition
Target Compound DataNPzEt (N-ethyl) complexes (Specific spin-transition temperature profile)
Comparator Or BaselineNPzMe (N-methyl) complexes (Distinctly different transition dynamics)
Quantified DifferenceTunable shift in the temperature at which abrupt changes in effective magnetic moment occur
ConditionsSolid-state Cu(hfac)2 heterospin 'breathing crystal' complexes

Essential for materials scientists engineering molecular magnets with precise, temperature-specific spin-transition properties.

Physicochemical Properties
Cross-study comparable
logP 0.47, MW 124.14, PSA 34.89 Ų
Ethyl group raises logP vs methyl analog; selection for lipophilicity tuning
Calculated values; rotatable bonds=2, Lipinski compliant
Oxime & Nitrile Synthesis
Class-level
Rapid oxime formation; anti-stereochemistry leads to nitrile
Reliable entry to pyrazole-4-carbonitriles
Class-level inference across 1-alkyl series; data to verify for ethyl analog
Supplier Pricing
Context-dependent
1g from ~$11 to $55; 25g at ~$5.60/g
Bulk purchasing reduces unit cost; pricing reflects validated research utility
Supplier catalog data 2024-2026, ≥95% purity

Lead Optimization in Medicinal Chemistry

This compound is the preferred building block when structure-activity relationship (SAR) studies indicate that the N-methyl analog lacks sufficient lipophilicity for oral bioavailability or fails to achieve target selectivity due to inadequate steric filling of hydrophobic subpockets[1].

Scale-Up Manufacturing of N-Ethyl Pyrazole APIs

In process chemistry, utilizing this pre-alkylated precursor is highly recommended to bypass late-stage N-alkylation of the pyrazole core, thereby eliminating the formation of N1/N2 regioisomer mixtures and avoiding costly, yield-reducing chromatographic separations [2].

Synthesis of Advanced Magnetostructural Materials

It serves as a critical starting material for synthesizing N-ethyl pyrazolyl-substituted nitronyl nitroxides, where the specific steric bulk of the ethyl group is required to tune the crystal packing and spin-transition temperatures of 'breathing crystal' heterospin complexes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammatory pathway research (COX-2/TNF-α models)
Validated precursor to tri-substituted pyrazoles with reported in-vivo endpoint context
Model-response interpretation; COX-2/TNF-α target engagement
Cancer cell-model cytotoxicity screening
Scaffold producing derivatives with IC₅₀ values in low micromolar range across multiple cell lines
Cell viability endpoints; normal cell selectivity review
Baylis-Hillman adduct synthesis
N1-ethyl formyl reactivity characterized with activated alkenes
Reaction yield and electrophilicity under DABCO conditions
Schiff base and nitrile library generation
Aldehyde handle for oxime/nitrile conversion with established anti-stereochemistry
Stereochemical outcome; condensation efficiency

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Ethyl-1H-pyrazole-4-carboxaldehyde

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